molecular formula C16H17NO B11869582 3-Benzyl-5-phenyloxazolidine CAS No. 104143-95-5

3-Benzyl-5-phenyloxazolidine

Cat. No.: B11869582
CAS No.: 104143-95-5
M. Wt: 239.31 g/mol
InChI Key: WSTMOXNFAMOVCR-UHFFFAOYSA-N
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Description

3-Benzyl-5-phenyloxazolidine: is a heterocyclic organic compound with the molecular formula C₁₆H₁₇NO . It is characterized by a five-membered oxazolidine ring, which contains both nitrogen and oxygen atoms, and is substituted with benzyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenyloxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with benzaldehyde in the presence of a suitable catalyst to form an intermediate, which then undergoes cyclization to yield the oxazolidine ring . The reaction conditions often include mild temperatures and solvents such as ethanol or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-phenyloxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde, while substitution can introduce halogens or nitro groups onto the aromatic rings .

Scientific Research Applications

3-Benzyl-5-phenyloxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-5-phenyloxazolidine involves its interaction with specific molecular targets. The oxazolidine ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

104143-95-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-benzyl-5-phenyl-1,3-oxazolidine

InChI

InChI=1S/C16H17NO/c1-3-7-14(8-4-1)11-17-12-16(18-13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2

InChI Key

WSTMOXNFAMOVCR-UHFFFAOYSA-N

Canonical SMILES

C1C(OCN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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